molecular formula C11H15NO B11911643 (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine

(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine

Cat. No.: B11911643
M. Wt: 177.24 g/mol
InChI Key: DPBQWOAVRANNEC-UHFFFAOYSA-N
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Description

(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is an organic compound featuring a phenyl ring substituted with a methyl group and an oxetane ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often require ultraviolet light to initiate the cycloaddition.

Industrial Production Methods: Industrial production of this compound may involve the use of preformed oxetane-containing building blocks. These building blocks can be synthesized through various methods, including intramolecular cyclization and electrophilic halocyclization of alcohols

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxetane derivatives and modified phenylmethanamine compounds .

Scientific Research Applications

(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to biological macromolecules. The methanamine group can form hydrogen bonds and ionic interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

  • (4-(Oxetan-3-YL)phenyl)methanamine
  • (3-(4-Methylphenyl)oxetan-3-yl)methanol
  • 3-(Aminomethyl)oxetane

Uniqueness: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is unique due to the presence of both a methyl group and an oxetane ring on the phenyl ring. This combination of substituents imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[3-methyl-4-(oxetan-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H15NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,5-7,12H2,1H3

InChI Key

DPBQWOAVRANNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN)C2COC2

Origin of Product

United States

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